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molecular formula C13H21NO3 B8504218 Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate

Cat. No. B8504218
M. Wt: 239.31 g/mol
InChI Key: ZZXJYDAYLKOXKY-UHFFFAOYSA-N
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Patent
US09403801B2

Procedure details

To a solution of CH3NH2 (33% [w/w] in EtOH, 11.70 g, 124.3 mmol) was added tert-butyl 4-oxo-2-azaspiro[4.4]nonane-2-carboxylate (5.92 g, 24.7 mmol). After addition, the reaction mixture was stirred at rt overnight, and then NaBH3CN (4.69 g, 74.6 mmol) was added portionwise. The resulting mixture was stirred at rt for 2 h and concentrated in vacuo. The residue was purified by silica gel column chromatography (EtOAc, 100%) to give the product as colorless oil (6.28 g, 100%).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
CN.O=[C:4]1[C:8]2([CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7][N:6]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:5]1.[BH3-][C:21]#[N:22].[Na+]>>[CH3:21][NH:22][CH:4]1[C:8]2([CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7][N:6]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
CN
Name
Quantity
5.92 g
Type
reactant
Smiles
O=C1CN(CC12CCCC2)C(=O)OC(C)(C)C
Step Two
Name
Quantity
4.69 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at rt for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (EtOAc, 100%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CNC1CN(CC12CCCC2)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.28 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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